Pinacolyl methylphosphonic acid

説明

Contextualization within Organophosphorus Chemistry and Chemical Threat Agents

Pinacolyl methylphosphonic acid (PMPA) is an organophosphorus compound belonging to the class of phosphonic acid esters. nih.gov Organophosphorus chemistry is a broad field that studies organic compounds containing phosphorus, many of which have applications in areas ranging from pesticides to pharmaceuticals. nih.govllnl.gov However, a specific subset of these compounds, the nerve agents, are highly toxic and are classified as chemical warfare agents. nih.govtaylorandfrancis.com

PMPA itself is not a nerve agent but is the primary and highly stable hydrolysis product of Soman (B1219632) (GD), a G-series nerve agent. nih.govresearchgate.netnih.gov Soman, or pinacolyl methylphosphonofluoridate, is a potent inhibitor of the enzyme acetylcholinesterase. taylorandfrancis.comnih.gov In the presence of moisture, Soman degrades, breaking the phosphorus-fluorine bond to form the less toxic but persistent PMPA and hydrogen fluoride. researchgate.netcdc.gov This degradation process is a key focus of research, as the detection of PMPA can signify the prior presence or use of Soman. nih.govtrccompanies.com

Historical Overview of PMPA’s Emergence in Scientific Inquiry

The scientific interest in PMPA is intrinsically linked to the history of chemical warfare and subsequent disarmament efforts. Soman was first synthesized in Germany in 1944. taylorandfrancis.com Following World War II and during the Cold War, the potential use of nerve agents spurred research into their detection and degradation. The emergence of PMPA as a key analytical target coincided with the development of international arms control treaties, most notably the Chemical Weapons Convention (CWC).

The CWC, which entered into force in 1997, prohibits the development, production, stockpiling, and use of chemical weapons. oup.comnih.govopcw.org The verification regime of the CWC relies on the ability to detect not only the chemical agents themselves but also their persistent degradation products. oup.com As Soman is a highly volatile and reactive compound, its direct detection in environmental samples long after an alleged use can be challenging. researchgate.net The stability of PMPA makes it a reliable and crucial marker for the retrospective verification of Soman use. dtic.mil This has driven the development of sensitive and specific analytical methods for its detection, solidifying its place as a compound of major scientific inquiry.

Significance of PMPA as a Key Research Analyte

The importance of PMPA in the scientific community stems directly from its role as a forensic marker for Soman. This significance is twofold, relating to both international treaty verification and the broader field of environmental and biological monitoring research.

PMPA is listed as a Schedule 2.B.4 chemical in the Annex on Chemicals of the CWC. This classification signifies that it is a precursor to a Schedule 1 chemical (Soman) and is subject to declaration and inspection by the Organisation for the Prohibition of Chemical Weapons (OPCW). oup.com The OPCW conducts regular proficiency tests for designated laboratories worldwide to ensure their capability to detect scheduled chemicals, including PMPA, in various matrices. llnl.govresearchgate.netopcw.org

The analysis of environmental samples (e.g., soil, water) and biomedical samples for the presence of PMPA is a cornerstone of OPCW's verification activities, particularly in investigations of alleged use of chemical weapons. nih.govjfda-online.com The unambiguous identification of PMPA in such samples provides strong evidence of the presence or use of Soman, making it a critical analyte in upholding the international norm against chemical weapons.

The need to detect trace amounts of PMPA for CWC verification has spurred significant research into its environmental fate and persistence, as well as its detection in biological systems.

Environmental Monitoring: Research has focused on developing robust methods for extracting and analyzing PMPA from complex environmental matrices such as soil and water. nih.govresearchgate.netnih.gov Studies have investigated its stability over time in different environmental conditions to better understand the window of opportunity for its detection following a contamination event. The development of sensitive analytical techniques, often involving derivatization to increase volatility for gas chromatography-mass spectrometry (GC-MS) analysis or direct analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a major area of research. nih.govnih.govnih.gov

Biological Monitoring: In the event of an exposure to Soman, PMPA can be detected in biological fluids such as urine and blood. dtic.mil This makes PMPA a crucial biomarker for confirming exposure in individuals, even when the parent agent is no longer detectable. dtic.milnih.gov Research in this area focuses on improving detection limits and understanding the pharmacokinetics of PMPA in the body. The analysis of PMPA in biological samples is not only important for forensic investigations but also for informing medical treatment and understanding the long-term health effects of exposure to Soman. researchgate.net

Detailed Research Findings

Scientific literature details various analytical methods for the detection of PMPA. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique, though it often requires a derivatization step to make the polar PMPA molecule volatile. nih.govjfda-online.com Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has gained prominence as it can often analyze PMPA directly without derivatization, offering a more streamlined workflow. nih.gov

The sensitivity of these methods is crucial, with detection limits often in the low parts-per-billion (ppb) to parts-per-trillion (ppt) range, depending on the matrix and analytical technique. For instance, some methods have achieved detection limits for PMPA in the picogram range. nih.gov

Below are tables summarizing key information about this compound and related analytical data.

Table 1: Properties of this compound (PMPA)

| Property | Value |

|---|---|

| Synonyms | O-Pinacolyl methylphosphonate, 1,2,2-Trimethylpropyl methylphosphonate |

| Chemical Formula | C₇H₁₇O₃P |

| Molecular Weight | 180.18 g/mol |

| CAS Number | 616-52-4 |

| Appearance | Liquid |

| Boiling Point | 96-106 °C at 8 mmHg |

| Density | 1.032 g/mL at 25 °C |

| Solubility | Soluble in water |

Source: nih.govchemrxiv.org

Table 2: Analytical Methods and Detection Limits for PMPA

| Analytical Method | Matrix | Derivatization | Limit of Detection (LOD) |

|---|---|---|---|

| GC-MS | Water | Silylation (BSTFA) | 10-20 pg/mL |

| GC-ICPMS | River Water, Soil | Silylation (TBDMS) | < 5 pg |

| Capillary Electrophoresis-Indirect UV | Aqueous | None | 2 µM |

| LC-MS/MS | Urine | None | Not specified in abstract |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Soman |

| Hydrogen fluoride |

| N,O-bis(trimethylsilyl)trifluoroacetamide |

| Acetylcholinesterase |

| Methylphosphonic acid |

| Ethyl methylphosphonic acid |

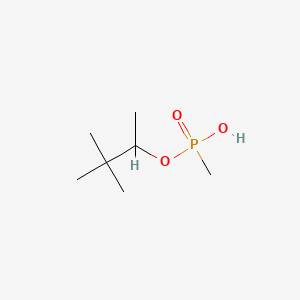

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,3-dimethylbutan-2-yloxy(methyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O3P/c1-6(7(2,3)4)10-11(5,8)9/h6H,1-5H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLALDUPQYCGKAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)OP(=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20977189 | |

| Record name | 3,3-Dimethylbutan-2-yl hydrogen methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-52-4 | |

| Record name | Pinacolyl methylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethylbutan-2-yl hydrogen methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 616-52-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biogenesis and Transformation Pathways of Pinacolyl Methylphosphonic Acid

Precursor Organophosphorus Nerve Agents and Their Hydrolytic Products

The structure of an organophosphorus nerve agent dictates the identity of its hydrolysis products. The presence of the pinacolyl group (1,2,2-trimethylpropyl) is the unique structural feature of Soman (B1219632) that leads to the formation of PMPA upon hydrolysis.

Pinacolyl methylphosphonic acid is a principal environmental and metabolic breakdown product of the G-series nerve agent Soman (GD), chemically known as O-Pinacolyl methylphosphonofluoridate. The formation of PMPA occurs through the hydrolysis of Soman, a process in which a water molecule cleaves the covalent bond between the phosphorus atom and the fluorine atom. This reaction effectively detoxifies the nerve agent, as PMPA does not possess the acute toxicity of its parent compound. The hydrolysis reaction can proceed spontaneously in an aqueous environment or be catalyzed by various chemical species or enzymes. wikipedia.org The other major product of this initial hydrolysis is hydrofluoric acid (HF). wikipedia.org

This compound is not a hydrolysis product of other G-series nerve agents such as Sarin (GB) or Cyclosarin (GF). The chemical structures of these agents determine their unique degradation pathways.

Sarin (GB) , or O-Isopropyl methylphosphonofluoridate, contains an isopropyl group instead of a pinacolyl group. Consequently, its hydrolysis yields Isopropyl methylphosphonic acid (IMPA) , not PMPA. wikipedia.orgnrt.org

Cyclosarin (GF) , or O-Cyclohexyl methylphosphonofluoridate, possesses a cyclohexyl group. Its hydrolysis results in the formation of Cyclohexyl methylphosphonic acid (CMPA) . nrt.orgnih.gov

The formation of PMPA is therefore exclusive to the degradation of Soman among these G-series agents due to the specific alkoxy group attached to the phosphorus center.

PMPA is not formed from the hydrolysis of V-series nerve agents like VX. VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate) has a different chemical structure compared to Soman, lacking both the pinacolyl group and the P-F bond characteristic of G-agents. The hydrolysis of VX is more complex and pH-dependent, involving the cleavage of either its P-O or P-S ester bonds. This leads to products such as Ethyl methylphosphonic acid (EMPA) and the highly toxic thioester EA-2192 , but not PMPA. wikipedia.orgnrt.orgmdpi.com

Enzymatic Hydrolysis Mechanisms in Biological Systems

In biological systems, the transformation of Soman into PMPA is accelerated by specific enzymes, which play a crucial role in detoxification.

The enzymatic hydrolysis of Soman is primarily carried out by a class of enzymes known as phosphotriesterases (PTEs), also referred to as A-esterases or "somanases". These enzymes catalyze the hydrolysis of the P-F bond in Soman, leading directly to the formation of PMPA. nih.gov Carboxylesterases are also implicated in the detoxification of Soman, contributing to its hydrolysis to PMPA. nih.gov Research has identified specific enzymatic activity in various tissues and cell lines that can hydrolyze Soman. For instance, an enzyme found in the clonal neuronal neuroblastoma-glioma hybrid NG108-15 cell line has been shown to specifically hydrolyze Soman. nih.gov These enzymes exhibit stereoselectivity, often hydrolyzing the less toxic stereoisomers of Soman at a much higher rate than the highly toxic isomers. nih.gov

Kinetic studies of Soman hydrolysis provide insight into the rate of PMPA formation under various conditions. The rate is significantly influenced by pH, temperature, and the presence of catalysts.

The spontaneous hydrolysis of Soman in water is relatively slow. However, the process can be accelerated significantly. For example, in the presence of hypochlorite (B82951) (ClO⁻) ions at pH 8.0, the half-life of Soman hydrolysis was found to be dramatically reduced.

Studies on the enzymatic hydrolysis of Soman's stereoisomers by liver and plasma homogenates have determined key kinetic parameters. The enzymes show a high affinity (low Kₘ) for the less toxic C(±)P(+) isomers of Soman. Due to the rapid hydrolysis of these isomers, it was possible to determine their Michaelis-Menten constants (Kₘ and Vₘₐₓ). In contrast, the hydrolysis of the highly toxic C(±)P(-) isomers was much slower, allowing for the calculation of first-order rate constants. nih.gov

Below is a table summarizing kinetic data for Soman hydrolysis from a study using various biological preparations. nih.gov

| Enzyme Source | Soman Isomer | Kₘ (mM) | Vₘₐₓ (µmol/min/ml) | First-order rate constant (k_c) (min⁻¹) |

| Rat Liver Homogenate | C(+)P(+) | 0.04 | 0.33 | N/A |

| Rat Liver Homogenate | C(-)P(+) | 0.04 | 0.17 | N/A |

| Rat Liver Homogenate | C(-)P(-) | 0.3 | 0.003 | N/A |

| Rat Liver Homogenate | C(+)P(-) | 0.3 | 0.002 | N/A |

| Human Plasma | C(+)P(+) | 0.04 | 0.04 | N/A |

| Human Plasma | C(-)P(+) | 0.04 | 0.01 | N/A |

| Human Plasma | C(-)P(-) | N/A | N/A | 0.0003 |

| Human Plasma | C(+)P(-) | N/A | N/A | 0.0002 |

Note: Data adapted from a stereoselective hydrolysis study. nih.gov Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity) were evaluated for the faster-reacting isomers, while first-order rate constants (k_c) were determined for the slower-reacting, more toxic isomers.

Further Degradation Pathways of PMPA

This compound (PMPA) is a primary and stable hydrolysis product of the nerve agent Soman. nih.govoup.com However, it is not the terminal product in the environmental degradation cascade. PMPA itself undergoes further transformation, leading to simpler, more fundamental chemical structures.

Mechanisms and Environmental Factors Influencing Secondary Degradation

The secondary degradation of PMPA into MPA is governed by several mechanisms and is significantly influenced by environmental conditions.

Hydrolysis: The cleavage of the P-O ester bond in PMPA is primarily a hydrolytic process. mdpi.com The rate and favorability of this hydrolysis are heavily dependent on pH. Both acidic and alkaline conditions can catalyze the breakdown of the phosphonate (B1237965) ester. mdpi.com

Photolysis: While direct photolytic studies on PMPA are not extensively detailed, the degradation of its subsequent product, MPA, is known to be influenced by UV irradiation. The photolysis of MPA involves reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which attack and cleave the carbon-phosphorus (C-P) bond. nih.govrsc.org It is plausible that similar ROS-mediated mechanisms contribute to the degradation of PMPA, particularly the cleavage of the more resilient C-P bond.

Environmental Factors: Key environmental factors that influence the rate of PMPA degradation include:

pH: As with many phosphonates, the pH of the aqueous matrix is a critical factor, influencing the rate of hydrolysis. mdpi.com

Presence of Oxidants: The availability of reactive oxygen species, which can be generated photochemically, can accelerate the breakdown of the molecule. nih.govrsc.org

Temperature: Like most chemical reactions, degradation rates are expected to increase with temperature.

Environmental Degradation Dynamics

The persistence and transport of PMPA in the environment are dictated by its stability in water, its susceptibility to light and microbial action, and its interaction with soil and sediment.

Hydrolytic Stability in Aqueous Matrices

PMPA is the direct hydrolysis product of Soman. oup.com The degradation of Soman itself can be rapid in aqueous environments; one study reported a half-life (t½) of 6.9 hours for Soman in an exposure solution, leading to the formation of PMPA. nih.gov

As a phosphonate, PMPA's own stability in water is considerable, but it is susceptible to hydrolysis, particularly under acidic or basic conditions which catalyze the cleavage of the P-O ester bond. mdpi.com While a specific hydrolysis half-life for PMPA is not detailed in the provided literature, its structure as a monoester of methylphosphonic acid suggests it is more resistant to hydrolysis than its parent compound, Soman, but will ultimately break down into methylphosphonic acid and pinacolyl alcohol.

Photolytic and Biodegradation Processes

Photolysis: Direct data on the photolysis rate of PMPA is limited. However, studies on its terminal degradation product, methylphosphonic acid (MPA), have demonstrated that photolysis is a viable degradation pathway. The photo-degradation of MPA proceeds via first-order kinetics and is significantly influenced by pH, with different rates observed under acidic (pH 3) and alkaline (pH 8) conditions. nih.gov The mechanism involves reactive oxygen species, suggesting that sunlight could contribute to the eventual mineralization of PMPA in surface waters. nih.govrsc.org

Biodegradation: Information regarding the microbial degradation of PMPA is not extensively covered in the available research. The carbon-phosphorus bond in phosphonates is known to be resistant to cleavage, but some microorganisms possess the enzymatic machinery to break it. The biodegradability of PMPA in various environmental compartments remains an area requiring further investigation.

Sorption and Mobility in Soil Systems

The behavior of PMPA in soil dictates its potential to migrate into groundwater or to be retained in the topsoil. As a polar organophosphorus acid, PMPA is expected to have relatively high water solubility and limited sorption to soil particles. ulster.ac.uk Studies have been conducted on PMPA in various soil types, including Virginia type A soil, Ottawa sand, and Nebraska EPA soil, for detection purposes. nih.gov

Advanced Analytical Methodologies for Pinacolyl Methylphosphonic Acid Detection and Quantification

Sample Preparation Strategies for Diverse Matrices

The accurate analysis of Pinacolyl methylphosphonic acid (PMPA) is highly dependent on the initial sample preparation. Due to its polar nature and low volatility, direct analysis is often challenging, necessitating meticulous extraction and derivatization steps to isolate it from complex matrices and enhance its detectability. researchgate.net The choice of sample preparation technique is dictated by the matrix, which can range from environmental samples like soil and water to biological fluids such as blood, urine, and tissues. nih.govzldm.ru

Extraction Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Salting-Out Assisted Liquid-Liquid Extraction)

Solid-Phase Extraction (SPE): This technique is widely used for the extraction and pre-concentration of PMPA from aqueous samples. Polymeric sorbents, such as Oasis HLB, are effective for this purpose. nih.gov In one optimized procedure, acidified aqueous samples are passed through an Oasis HLB cartridge, which retains the PMPA. This is a crucial step for concentrating the analyte from dilute solutions and removing interfering substances. nih.gov For more complex matrices like soil extracts, a multi-step process involving SPE followed by a cleanup with a molecularly imprinted polymer (MIP) has been shown to be highly effective, removing matrix interferences while preserving the analyte. nih.gov

Liquid-Liquid Extraction (LLE): LLE is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.comyoutube.com For acidic compounds like PMPA, manipulating the pH of the aqueous phase is a key strategy. By adjusting the pH, the polarity of the analyte can be altered, influencing its partitioning between the two phases. youtube.com While direct LLE of PMPA can be challenging due to its high water solubility, it is often employed after a derivatization step which makes the analyte more amenable to extraction into an organic solvent. For instance, after derivatization, the resulting less polar product can be efficiently extracted from the aqueous reaction mixture into an organic solvent like diethyl ether. nih.gov

Salting-Out Assisted Liquid-Liquid Extraction (SALLE): This is a modification of LLE where a salt is added to the aqueous phase to decrease the solubility of the analyte and promote its transfer into the organic phase. While not as commonly reported specifically for PMPA as SPE, the principles of SALLE are applicable, especially for enhancing the extraction efficiency from complex aqueous matrices.

Derivatization Approaches for Enhanced Volatility and Detectability (e.g., Methylation, Benzylation, Trimethylsilylation)

Due to its low volatility, PMPA requires derivatization to be analyzed by Gas Chromatography (GC). This process converts the polar phosphonic acid into a more volatile and thermally stable derivative.

Methylation: This is a common derivatization technique. Reagents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) can be used to methylate PMPA, yielding a methyl ester that is suitable for GC-MS analysis. researchgate.netdntb.gov.ua Another approach involves the use of methanolic trimethylphenylammonium hydroxide (B78521) for derivatization. nih.gov

Benzylation: This method introduces a benzyl (B1604629) group, which increases the molecular weight and can improve chromatographic properties. researchgate.net

Trimethylsilylation: Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to create trimethylsilyl (B98337) (TMS) derivatives of polar analytes. researchgate.net However, for PMPA, challenges can arise from co-eluting reagent-related peaks, which may obscure the analyte signal, especially at low concentrations. osti.gov Pentafluorobenzyl (PFB) derivatives have been shown to be more stable than TMS derivatives and offer excellent detection limits in negative chemical ionization (NCI) mode. researchgate.net

Micro-Sampling Techniques (e.g., Dried Blood Spot Sampling)

Dried Blood Spot (DBS) Sampling: This technique offers a minimally invasive method for collecting, storing, and transporting blood samples. researchgate.netresearchgate.net Recent studies have demonstrated the utility of DBS for verifying exposure to chemical warfare agents by detecting their metabolites, including PMPA. researchgate.netnih.gov In this method, a small volume of whole blood is spotted onto a specialized filter card and allowed to dry. researchgate.net The dried spot can then be extracted and analyzed, often using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov This approach has shown good sensitivity, with detection limits for PMPA as low as 0.5 ng/mL in human whole blood. researchgate.netnih.gov DBS provides a stable medium for the analyte and simplifies the logistics of sample handling. researchgate.netnih.gov

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical methods for PMPA, providing the necessary separation from other compounds present in the sample. Both gas and liquid chromatography are extensively used, each with its own set of advantages.

Gas Chromatography (GC) with Various Detection Modes

Gas chromatography is a powerful technique for separating volatile compounds. For PMPA analysis, it must be preceded by a derivatization step to increase the analyte's volatility. researchgate.net

GC coupled with Mass Spectrometry (GC-MS): This is the most common configuration for the analysis of derivatized PMPA. The mass spectrometer provides highly selective and sensitive detection, allowing for the unambiguous identification of the analyte based on its mass spectrum and retention time. researchgate.netosti.gov Different ionization techniques, such as electron impact (EI) and chemical ionization (CI), can be employed. opcw.org Negative chemical ionization (NCI) has been shown to provide excellent sensitivity for pentafluorobenzyl derivatives of PMPA. researchgate.net

GC with Flame Photometric Detection (FPD): The FPD is a phosphorus-selective detector, making it well-suited for the analysis of organophosphorus compounds like PMPA. This detector offers high selectivity for phosphorus-containing compounds, reducing interference from the sample matrix. nih.gov

GC with Olfactometry: In specific applications, such as the analysis of volatile compounds in food, GC can be coupled with olfactometry to identify odor-active compounds. mdpi.com While not a primary technique for PMPA quantification, it highlights the versatility of GC in specialized analytical contexts.

Liquid Chromatography (LC) including High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

Liquid chromatography is particularly well-suited for the analysis of polar, non-volatile compounds like PMPA, often without the need for derivatization.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of PMPA. oup.comzldm.ru Various HPLC methods have been developed, often coupled with mass spectrometry (HPLC-MS) for enhanced sensitivity and specificity. oup.comnih.gov Reversed-phase chromatography is a common separation mode used for PMPA and other alkyl methylphosphonic acids. zldm.rusielc.com

Ultra-High Performance Liquid Chromatography (UHPLC): UHPLC utilizes columns with smaller particle sizes, leading to higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. nih.govusp.br UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is a state-of-the-art technique for the determination of PMPA in various matrices. nih.gov This method offers excellent separation efficiency and very low detection limits. nih.gov For instance, a HILIC-MS/MS method achieved a detection limit of 5 pg/mL for PMPA in extracts from dust and ground samples. nih.gov

Ion Chromatography (IC): Ion chromatography with indirect photometric detection has been successfully used for the simultaneous determination of PMPA and other methylphosphonic acids in human serum. nih.gov This method allows for the separation of these anionic compounds with good resolution and sensitivity. nih.gov

Interactive Data Tables

Table 1: Derivatization Reagents for GC Analysis of this compound

| Derivatization Reagent | Derivative Formed | Key Advantages | Reference(s) |

| Trimethyloxonium tetrafluoroborate | Methyl ester | Amenable to GC-MS analysis. | researchgate.netdntb.gov.ua |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester | Common silylating agent. | researchgate.net |

| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl (PFB) ester | Stable derivative, high sensitivity with NCI-MS. | researchgate.net |

| Methanolic trimethylphenylammonium hydroxide | Methyl ester | Used for derivatization prior to GC-FPD. | nih.gov |

Table 2: Chromatographic Techniques for this compound Analysis

| Technique | Detector | Derivatization Required? | Key Findings | Reference(s) |

| GC-MS | Mass Spectrometry | Yes | Unambiguous identification and quantification. | researchgate.netosti.govopcw.org |

| GC-FPD | Flame Photometric Detector | Yes | Phosphorus-selective, reduces matrix interference. | nih.gov |

| HPLC-MS/MS | Tandem Mass Spectrometry | No | High sensitivity and specificity for complex matrices. | oup.comnih.govnih.govsdstate.edunih.gov |

| UHPLC-MS/MS | Tandem Mass Spectrometry | No | Faster analysis, higher resolution, very low detection limits. | nih.govnih.gov |

| Ion Chromatography | Indirect Photometric | No | Simultaneous determination of multiple methylphosphonic acids in serum. | nih.gov |

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful separation technique particularly suited for highly polar compounds like this compound, which are often poorly retained in more common reversed-phase liquid chromatography (RP-LC). nih.govresearchgate.net The HILIC separation mechanism relies on the partitioning of the analyte between a water-enriched layer immobilized on a polar stationary phase and a bulk mobile phase with a high concentration of an organic solvent, typically acetonitrile. nih.govworktribe.com

The retention of polar analytes increases as the polarity of the mobile phase decreases, which is the opposite of RP-LC. nih.gov This orthogonality makes HILIC a valuable tool, especially when used in conjunction with RP-LC for comprehensive two-dimensional separations. youtube.com Common stationary phases used in HILIC include bare silica (B1680970), as well as silica chemically bonded with polar functional groups such as diol, amino, and amide groups. nih.govworktribe.com

Research has demonstrated the successful application of HILIC coupled with tandem mass spectrometry (HILIC-MS/MS) for the analysis of alkyl methylphosphonic acids, including PMPA. nih.gov In one study, a HILIC-MS/MS method was developed that allowed for the simultaneous chromatographic separation and detection of derivatized methylphosphonic acid and underivatized alkyl methylphosphonic acids. nih.gov This approach achieved an impressively low detection limit of 5 pg/mL for PMPA in sample extracts, highlighting the sensitivity of the technique. nih.gov The high organic content of the mobile phase used in HILIC offers the additional advantage of enhanced ionization efficiency when coupled with electrospray ionization mass spectrometry (ESI-MS). researchgate.net

Mass Spectrometry (MS) Based Detection Platforms

Mass spectrometry has become an indispensable tool for the detection and identification of chemical warfare agent degradation products due to its high sensitivity and selectivity. oup.com A variety of MS-based platforms are utilized for the analysis of PMPA, each offering distinct advantages depending on the sample matrix and analytical goals.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile, and non-volatile compounds like PMPA, allowing them to be analyzed directly from a liquid stream. oup.comnih.gov ESI-MS is frequently coupled with liquid chromatography. oup.com The ionization process typically generates protonated molecules [M+H]⁺ or, in the case of acidic compounds like PMPA, deprotonated molecules [M-H]⁻. nih.govzldm.ru

The mass spectra produced by ESI are often characterized by minimal fragmentation, with the primary ion corresponding to the molecular weight of the analyte. nih.gov While this is excellent for determining the molecular weight, the lack of fragmentation can make unambiguous identification challenging. nih.gov Consequently, tandem mass spectrometry (MS/MS) is often required for confirmation. nih.gov It has been noted that PMPA can also form sodiated adducts [M+Na]⁺, which can provide additional confirmation of the molecular weight but may also suppress the primary analyte signal, thereby reducing sensitivity. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method widely used for the quantitative analysis of PMPA in complex matrices such as environmental and biological samples. nih.govzldm.ruresearchgate.net This technique combines the separation power of LC (using either HILIC or reversed-phase columns) with the specificity of tandem mass spectrometry. oup.com

In an LC-MS/MS analysis, the first mass spectrometer (MS1) is set to isolate a specific ion, known as the precursor ion, which for PMPA is typically the deprotonated molecule. This isolated ion is then passed into a collision cell, where it is fragmented through collision-induced dissociation. The resulting fragment ions, or product ions, are then analyzed by a second mass spectrometer (MS2). This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in identification and significantly reduces background noise.

LC-MS/MS methods have been successfully validated for PMPA detection in various samples. For instance, a method using liquid chromatography-high-resolution tandem mass spectrometry (HPLC-HRMS/MS) achieved a detection limit of 0.02 ng/g for PMPA in soil. zldm.ru Another study utilizing HILIC-MS/MS reported a detection limit of 5 pg/mL. nih.gov

| Chromatography | Mass Spectrometry | Sample Matrix | Detection Limit | Reference |

|---|---|---|---|---|

| HILIC | MS/MS | Dust and Ground Mixed Samples | 5 pg/mL | nih.gov |

| HPLC | HRMS/MS | Soil | 0.02 ng/g | zldm.ru |

| LC | MS/MS | Natural Waters | 10 ng/mL* | researchgate.net |

*This detection limit is for Methylphosphonic acid (MPA), a related compound, indicating the general sensitivity of the technique for this class of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Chemical Ionization (CI)

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique. nih.gov However, due to the high polarity and low volatility of PMPA, it cannot be analyzed directly by GC-MS and requires a chemical modification step known as derivatization. osti.govresearchgate.net Derivatization converts the polar analyte into a more volatile and thermally stable compound suitable for gas chromatography. researchgate.net Common derivatization strategies for PMPA include silylation, often using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), or methylation with reagents such as trimethyloxonium tetrafluoroborate. osti.govresearchgate.netnih.gov

Electron Ionization (EI) is a hard ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize the analyte molecules. tofwerk.comchromatographyonline.com This process imparts significant energy, leading to extensive and reproducible fragmentation. chromatographyonline.com The resulting mass spectrum is a characteristic fingerprint of the molecule, which can be compared against spectral libraries like the one maintained by the National Institute of Standards and Technology (NIST) for confident identification. osti.govnist.gov Protocols for the methylation of PMPA in soil followed by EI-GC-MS analysis have been successfully developed. osti.gov

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and typically produces an ion corresponding to the intact molecule (e.g., a protonated molecule, [M+H]⁺). tofwerk.com This is highly valuable for confirming the molecular weight of the derivatized analyte. tofwerk.com Methane is often used as the reagent gas in CI for the analysis of PMPA derivatives. researchgate.net The use of both EI and CI can provide complementary information, with EI offering structural details through fragmentation and CI confirming the molecular mass. tofwerk.com

| Derivatization Method | Derivatization Reagent | Ionization Technique | Key Advantage | Reference |

|---|---|---|---|---|

| Silylation | BSTFA | EI or CI | Creates volatile TMS derivative for GC analysis. | researchgate.netresearchgate.netnih.gov |

| Methylation | Trimethyloxonium tetrafluoroborate | EI | Yields methyl ester amenable to GC-MS with library matching. | osti.govresearchgate.net |

Ion Trap Secondary Ion Mass Spectrometry (SIMS)

Ion Trap Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique capable of detecting molecules directly on various surfaces with minimal sample preparation. fas.org The technique works by bombarding the sample surface with a focused primary ion beam, which causes atoms and molecules (secondary ions) to be ejected from the surface. These secondary ions are then analyzed by a mass spectrometer. fas.org

Static SIMS, a variant that uses a very low dose of primary ions to minimize surface damage, has been successfully employed for the direct detection of alkylmethylphosphonic acids, including PMPA, on environmental surfaces such as soil and leaves. fas.orgresearchgate.net This method is particularly advantageous for forensic analysis where preserving the sample and understanding the spatial distribution of a contaminant is important. Research has specifically documented the use of ion-trap SIMS for the analysis of PMPA on soil. fas.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Phosphorus Detection

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for elemental analysis, capable of detecting most elements of the periodic table at trace and ultra-trace concentrations. nih.govyoutube.com In this method, a sample is introduced into a high-temperature argon plasma (around 6,000-10,000 K), which atomizes the sample and ionizes the resulting atoms. nih.gov The mass spectrometer then separates and quantifies these ions.

For the analysis of PMPA, ICP-MS is used to specifically detect and quantify the phosphorus atom (³¹P) within the molecule. nih.govrsc.org This provides an element-specific method for quantification. To distinguish PMPA from other phosphorus-containing compounds in a sample, ICP-MS is often coupled with a separation technique like HPLC (HPLC-ICP-MS). nih.govnih.gov The HPLC separates the compounds, which are then introduced sequentially into the plasma, allowing for the quantification of phosphorus associated with each specific compound. nih.gov

A significant challenge in the ICP-MS analysis of phosphorus is the potential for polyatomic interferences at its mass-to-charge ratio (m/z 31). To overcome this, modern ICP-MS instruments often employ a collision/reaction cell. rsc.org By introducing a reaction gas like oxygen into the cell, phosphorus ions (P⁺) can be chemically converted to phosphorus monoxide ions (PO⁺) and detected at m/z 47, a mass with significantly lower background interference. acs.org This ICP-MS/MS approach has been shown to improve detection limits for organophosphorus compounds by an average of 20-fold compared to single quadrupole ICP-MS. nih.gov

Paper Spray Mass Spectrometry

Paper Spray Mass Spectrometry (PS-MS) has emerged as a rapid and sensitive ambient ionization technique for the direct analysis of complex samples with minimal preparation. This method is particularly advantageous for the biomonitoring of chemical warfare agent exposure by detecting their metabolites in biological fluids.

In PS-MS, a small volume of a sample is applied to a triangular-shaped paper substrate. A high voltage and a solvent are then applied to the paper, which generates an electrospray plume of ions from the tip of the paper that are subsequently analyzed by a mass spectrometer. The technique offers a simple and fast alternative to traditional methods that often require extensive sample cleanup and chromatographic separation.

For the analysis of PMPA and other nerve agent hydrolysis products, PS-MS provides a powerful tool for rapid screening. Research has demonstrated the utility of PS-MS for the detection of PMPA in various matrices. A key advantage of PS-MS is its ability to directly analyze samples like soil extracts or biological fluids, significantly reducing the time from sample collection to result.

Table 1: Key Parameters in Paper Spray Mass Spectrometry for PMPA Detection

| Parameter | Description | Typical Values/Conditions |

| Substrate | Type of paper used for sample deposition and ionization. | Chromatographic paper (e.g., Whatman Grade 1) |

| Solvent System | Solvent used to extract the analyte and facilitate ionization. | Methanol/water mixtures with additives like acetic acid or ammonium (B1175870) hydroxide to promote protonation. |

| Applied Voltage | High voltage applied to the paper to generate the electrospray. | 3-5 kV |

| Mass Analyzer | Type of mass spectrometer used for ion detection. | Triple Quadrupole (QqQ), Time-of-Flight (TOF) |

This table presents typical parameters and is not exhaustive.

Electrophoretic and Spectroscopic Methods

Capillary Ion Electrophoresis (CIE) with Conductivity Detection

Capillary Ion Electrophoresis (CIE), also known as capillary electrophoresis (CE), is a high-resolution separation technique well-suited for the analysis of small, charged molecules like PMPA. When coupled with a conductivity detector, it provides a robust method for the detection and quantification of ionic species.

The principle of CIE involves the separation of ions in a narrow-bore fused-silica capillary under the influence of a high electric field. The separation is based on the differential migration of analytes, which is determined by their charge-to-size ratio. Conductivity detection measures the change in the electrical conductivity of the background electrolyte as a zone of analyte passes the detector. This method is advantageous as it is a universal detection method for charged species and can be highly sensitive.

A specific method for the analysis of nerve agent degradation products, including PMPA, utilizes CIE with conductivity detection. This method allows for the baseline separation of methylphosphonic acid (MPA), ethyl methylphosphonic acid (EMPA), isopropyl methylphosphonic acid (IMPA), and PMPA in under 10 minutes. nih.gov The detector response has been shown to be linear in the 6-60 µg/mL concentration range with a detection limit of approximately 6 µg/mL. nih.gov

Table 2: Performance of Capillary Ion Electrophoresis with Conductivity Detection for PMPA

| Parameter | Value | Reference |

| Separation Time | < 10 minutes | nih.gov |

| Linear Range | 6-60 µg/mL | nih.gov |

| Detection Limit | ~6 µg/mL | nih.gov |

| Correlation Coefficient (r²) | 0.99 | nih.gov |

Data from a study on the separation of multiple nerve agent degradation products. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. It is invaluable for the unambiguous identification and structural elucidation of molecules like PMPA.

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The resulting spectrum provides a wealth of information, including the chemical environment of the atoms, their connectivity, and their spatial arrangement. For PMPA, ¹H, ¹³C, and ³¹P NMR are particularly informative.

Research has utilized NMR to analyze the pinacolyl group of Soman (B1219632) and its degradation products. nih.gov The complex splitting patterns and chemical shifts observed in the ¹H NMR spectrum of the pinacolyl moiety can be used to confirm the structure of PMPA. Furthermore, two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish the connectivity between protons and carbons, providing definitive structural confirmation. While NMR is primarily a tool for structural elucidation rather than trace quantification, it is essential for the characterization of reference standards and for studying the interactions of PMPA with other molecules.

Immunochemical Assays

Immunochemical assays are highly specific and sensitive analytical methods that utilize the binding affinity between an antibody and its target antigen. The development of such assays for PMPA would offer a rapid and field-deployable screening tool.

Development of Antibodies for PMPA Detection

The development of specific antibodies is the cornerstone of any immunochemical assay. For a small molecule like PMPA, which is a hapten, it must first be conjugated to a larger carrier protein (e.g., Bovine Serum Albumin or Keyhole Limpet Hemocyanin) to elicit an immune response in an animal model (typically mice or rabbits). This conjugate is then used to immunize the animals, leading to the production of polyclonal or monoclonal antibodies that can recognize PMPA.

The process involves:

Hapten-Carrier Conjugation: Chemical modification of PMPA to introduce a reactive group that can be covalently linked to a carrier protein.

Immunization: Injecting the conjugate into an animal to stimulate the production of antibodies.

Antibody Screening and Selection: Identifying and isolating antibodies with high affinity and specificity for PMPA. For monoclonal antibodies, this involves hybridoma technology.

Immunoassay Formats (e.g., ELISA)

Once specific antibodies are developed, they can be incorporated into various immunoassay formats, with the Enzyme-Linked Immunosorbent Assay (ELISA) being one of the most common. A competitive ELISA format is typically used for the detection of small molecules like PMPA.

In a competitive ELISA for PMPA, a known amount of a PMPA-protein conjugate is coated onto the wells of a microtiter plate. The sample to be tested is then added to the wells along with a limited amount of anti-PMPA antibody. PMPA in the sample competes with the coated PMPA-protein conjugate for binding to the antibody. After an incubation period, the unbound reagents are washed away, and a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody. Finally, a substrate is added that produces a colored product upon reaction with the enzyme. The intensity of the color is inversely proportional to the concentration of PMPA in the sample.

Table 3: Hypothetical Performance Characteristics of a Competitive ELISA for PMPA

| Parameter | Potential Target Value |

| Detection Limit | Low ng/mL range |

| Assay Time | 2-4 hours |

| Specificity | High, with low cross-reactivity to other phosphonates |

| Format | 96-well microtiter plate |

This table represents expected performance characteristics for a well-developed ELISA and is for illustrative purposes, as specific data for a PMPA ELISA is not currently available in the public domain.

Method Validation and Performance Characteristics

The validation of analytical methods is a critical process that demonstrates a method is suitable for its intended purpose. gmpua.com For the analysis of this compound (PMPA), a key degradation product of the nerve agent Soman, robust and reliable analytical methods are paramount. ornl.gov Method validation encompasses several performance characteristics that collectively ensure the quality and accuracy of the data generated. gmpua.comdemarcheiso17025.com These characteristics include sensitivity, linearity, precision, accuracy, and the ability to mitigate interferences from the sample matrix. researchgate.net

Sensitivity and Limits of Detection/Quantification

Sensitivity in analytical chemistry refers to how well a method can discriminate between small differences in analyte concentration. It is practically defined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise of the system, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. gmpua.comresearchgate.net

Advanced analytical techniques, particularly those coupling liquid chromatography with mass spectrometry (LC-MS), have demonstrated high sensitivity for PMPA detection in various complex matrices. nih.gov For instance, an LC-MS/MS method developed for the analysis of PMPA in zebrafish tissues achieved a limit of detection of 0.1 ng/g and a limit of quantification of 1.0 ng/g, which was deemed sufficient for bioaccumulation studies. nih.gov In environmental analysis, such as the testing of soil samples, high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (HPLC-HRMS/MS) has achieved a detection limit of 0.02 ng/g for PMPA. zldm.ru

Other techniques have also been validated for PMPA analysis. An ion chromatography method with indirect photometric detection (IPD-IC) established a detection limit of 80 ng/mL for PMPA in human serum. nih.gov Capillary electrophoresis with indirect UV absorbance detection has also been employed, achieving detection limits as low as 2 µM with hydrodynamic injection, with the potential for 100-fold lower limits using electrokinetic injection. nih.gov

The following table summarizes the reported LOD and LOQ values for PMPA using different analytical methodologies and matrices.

Table 1: Sensitivity and Detection/Quantification Limits for this compound (PMPA)

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |

|---|---|---|---|---|

| LC-MS/MS | Zebrafish Tissue | 0.1 ng/g | 1.0 ng/g | nih.gov |

| HPLC-HRMS/MS | Soil | 0.02 ng/g | Not Reported | zldm.ru |

| IPD-IC | Human Serum | 80 ng/mL | Not Reported | nih.gov |

| LC-MS/MS | Hair | 0.15 µg/kg | Not Reported | nih.gov |

| LC-MS/MS | Nail | 0.3 µg/kg | Not Reported | nih.gov |

| LC-MS/MS | Urine | 0.03 ng/mL | Not Reported | nih.gov |

Linearity and Dynamic Range

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. aatbio.com This range is known as the dynamic range, which spans from the LOQ to the upper concentration limit where the linear relationship is maintained. acsoft.co.ukiupac.org A linear response is crucial for accurate quantification, and it is typically verified by analyzing a series of standards at different concentrations and evaluating the correlation coefficient (r²) of the resulting calibration curve. gmpua.comresearchgate.net An r² value close to 1.0 indicates a strong linear relationship. researchgate.net

For the quantification of PMPA, various methods have demonstrated excellent linearity over specific concentration ranges. An LC-MS/MS method for PMPA in biological samples showed a correlation coefficient exceeding 0.999 over a concentration range of 1.0 to 40.0 ng/g. nih.gov Similarly, an ion chromatography method for PMPA in human serum established a linear calibration curve from 100 ng/mL to 1 µg/mL. nih.gov

The table below details the established linear ranges for PMPA analysis using different analytical platforms.

Table 2: Linearity and Dynamic Range for this compound (PMPA) Analysis

| Analytical Method | Matrix | Linear Range | Correlation Coefficient (r²) | Source |

|---|---|---|---|---|

| LC-MS/MS | Zebrafish Tissue | 1.0 - 40.0 ng/g | > 0.999 | nih.gov |

| IPD-IC | Human Serum | 100 ng/mL - 1 µg/mL | Not Reported | nih.gov |

Precision, Accuracy, and Recovery

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. youtube.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. nih.gov Accuracy is the closeness of the test results obtained by the method to the true value and is often assessed through recovery studies. wisdomlib.orgnih.gov In a recovery study, a known amount of the analyte is added to a sample (spiking), and the analysis is performed to determine what percentage of the added amount is measured by the method. nih.gov

Method validation for PMPA analysis includes rigorous assessment of precision and accuracy. For an LC-MS/MS method, intra-day and inter-day precision were evaluated at three different concentration levels (2.0, 8.0, and 32.0 ng/g). The maximum RSDs for intra- and inter-day precision were found to be 11.5% and 10.6%, respectively. The accuracy for the same method was reported to be within ±12.6%. nih.gov An ion chromatography method reported precision with an RSD ranging from 3.8% to 6.9% at a concentration of 500 ng/mL. nih.gov

The following table provides a summary of reported precision and accuracy data for PMPA analytical methods.

Table 3: Precision and Accuracy Data for this compound (PMPA) Analysis

| Analytical Method | Parameter | Concentration Level(s) | Result | Source |

|---|---|---|---|---|

| LC-MS/MS | Intra-day Precision (RSD) | 2.0, 8.0, 32.0 ng/g | ≤ 11.5% | nih.gov |

| Inter-day Precision (RSD) | 2.0, 8.0, 32.0 ng/g | ≤ 10.6% | nih.gov | |

| Accuracy (RE) | 2.0, 8.0, 32.0 ng/g | within ±12.6% | nih.gov | |

| IPD-IC | Precision (RSD) | 500 ng/mL | 3.8 - 6.9% | nih.gov |

Matrix Effects and Interference Mitigation

Complex sample matrices, such as soil, blood, and tissues, contain numerous endogenous components that can interfere with the analysis of the target analyte. nih.gov These matrix effects can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification. nih.gov Therefore, a crucial part of method development and validation is to assess and mitigate these effects. demarcheiso17025.comnih.gov

Strategies to minimize matrix effects are essential for reliable PMPA quantification. A common approach involves extensive sample preparation to remove interfering substances. For soil samples, this may involve liquid extraction with deionized water followed by concentration via evaporation. zldm.ru For biological samples, such as human serum, sample preparation with a cation-exchange resin cartridge has been used to clean up the sample before analysis. nih.gov

In LC-MS based methods, chromatographic separation is optimized to separate PMPA from co-eluting matrix components. Furthermore, the use of an isotopically labeled internal standard is a highly effective strategy to compensate for matrix effects and variations in instrument response. In one study, Isopropyl Methylphosphonic Acid (IMPA) was used as an internal standard in the quantification of PMPA in zebrafish tissue. nih.gov

Derivatization is another technique used to improve the chromatographic properties and detectability of polar analytes like PMPA, especially for gas chromatography (GC) analysis. Converting PMPA to its methyl ester using reagents like trimethyloxonium tetrafluoroborate can enhance its volatility and improve its separation from matrix components, thereby mitigating interference and improving detection by GC-MS. nih.govnih.gov

Table of Compounds

Pinacolyl Methylphosphonic Acid As a Research Biomarker

Biomarker Development for Organophosphorus Nerve Agent Exposure Assessment

The development of PMPA as a biomarker is central to the assessment of exposure to soman (B1219632), providing a reliable indicator long after the parent compound has been eliminated from the body.

In the field of forensic toxicology, the analysis of biological samples for toxins and their metabolites is essential to establish the cause of death or impairment. carolina.com Systematic toxicological analysis (STA) aims to detect and identify a wide array of potentially relevant substances in biological materials like blood, urine, and tissues. nih.gov PMPA is a critical target in STA when soman exposure is suspected.

Soman itself is rapidly cleared from the bloodstream, making its direct detection challenging unless samples are collected very soon after exposure. nih.gov However, its primary metabolite, PMPA, is more stable and persists for longer periods, making it an invaluable tool for the retrospective confirmation of soman poisoning. nih.govwikipedia.org The analysis of PMPA in post-mortem or other forensic samples can provide definitive proof of exposure, even days or weeks after the event. nih.gov Retrospective analysis often involves sophisticated analytical techniques to identify and quantify these specific biomarkers from complex biological matrices. nih.govnih.gov

PMPA can be detected in a variety of biological specimens, which enhances its utility as a biomarker. Forensic toxicologists can analyze samples from both living individuals and post-mortem subjects. carolina.com Commonly tested samples include blood (plasma and red blood cells), urine, hair, and various tissues. nih.govnih.govresearchgate.net Urine is a particularly useful matrix for non-invasive testing and indicates recent exposure. carolina.com

Due to the hydrophilic nature of PMPA, highly sensitive and specific analytical methods are required for its detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique for quantifying PMPA in biological and environmental samples. nih.gov The sensitivity of these methods is crucial for detecting low-level exposures.

Below is a table summarizing the limits of detection (LODs) for PMPA in various sample types as determined by LC-MS/MS.

| Sample Matrix | Limit of Detection (LOD) |

| Urine | 0.03 ng/mL |

| Hair | 0.15 µg/kg |

| Nail | 0.3 µg/kg |

| Blood | 1.0 ng/mL |

| Zebrafish | 0.1 ng/g |

| Data sourced from a 2023 study on PMPA bioaccumulation. nih.gov |

Correlation of PMPA Levels with Precursor Agent Exposure

A critical aspect of a biomarker's utility is the correlation between its measured level and the extent of exposure to the parent compound. Research has demonstrated a dose-dependent relationship between soman exposure and resulting PMPA levels.

In a study involving rats exposed to low-level soman vapor, regenerated soman (indicative of PMPA and other adducted forms) was detected in both red blood cells and plasma in a dose-dependent manner at all tested concentrations. nih.gov This finding highlights that even at low exposure levels, a measurable and proportional biomarker signal can be obtained. The study found that this biomarker measurement was approximately threefold more sensitive than measuring the inhibition of acetylcholinesterase (AChE) activity, a more traditional but less specific marker of nerve agent exposure. nih.gov

Similarly, studies in guinea pigs exposed to soman vapor showed a good correlation between the dose of soman inhaled and the resulting inhibition of AChE and butyrylcholinesterase (BuChE) in the blood, which is directly related to the formation of phosphonic acid adducts like PMPA. researchgate.net The bioaccumulation of PMPA in zebrafish was also directly related to the concentration of soman in the water, further establishing the link between exposure level and metabolite concentration. nih.gov This quantitative relationship is fundamental to using PMPA levels to assess the degree of soman exposure in forensic and clinical settings.

Application in Chemical Forensics and Attribution Studies

Pinacolyl methylphosphonic acid (PMPA) is a key biomarker in chemical forensics, primarily because it is the principal and highly stable hydrolysis product of the nerve agent Soman (GD). nih.govrsc.org Its detection provides unambiguous, retrospective evidence of the presence or use of Soman, a substance classified as a weapon of mass destruction. mdpi.comnih.govforensicscijournal.com The persistence of PMPA in the environment and in biological systems allows for a longer window of detection compared to the parent agent, which degrades rapidly. nih.govmdpi.com This makes PMPA a critical target for analysis in investigations related to the alleged use of chemical weapons, aligning with the verification regime of the Chemical Weapons Convention (CWC).

Forensic analysis focuses on identifying PMPA in a variety of sample types. In environmental forensics, soil and water samples are analyzed to map the extent of contamination. nih.gov In biomedical samples, the presence of PMPA confirms human exposure. nih.gov Due to its high polarity and low volatility, PMPA is not well-suited for direct analysis by gas chromatography-mass spectrometry (GC-MS). nih.govmdpi.com Therefore, a derivatization step is typically required to convert it into a more volatile form. mdpi.comnih.gov Liquid chromatography-mass spectrometry (LC-MS) methods, particularly LC-MS/MS, are frequently employed due to their high sensitivity and are capable of detecting PMPA at very low concentrations without derivatization. nih.gov

The following table summarizes the limits of detection (LOD) for PMPA in various matrices, demonstrating the sensitivity of modern analytical techniques.

Table 1: Detection Limits of this compound (PMPA) in Forensic Samples

| Sample Matrix | Analytical Method | Limit of Detection (LOD) | Source |

|---|---|---|---|

| Urine | LC-MS/MS | 0.03 ng/mL | nih.gov |

| Tap Water | LC-MS/MS | 0.01 ng/mL | nih.gov |

| Hair | LC-MS/MS | 0.15 µg/kg | nih.gov |

| Nails | LC-MS/MS | 0.3 µg/kg | nih.gov |

| Blood | LC-MS/MS | 1.0 ng/mL | nih.gov |

| Soil | LC-MS/MS | 1.0 ng/g | nih.gov |

Beyond simply detecting the use of Soman, chemical attribution studies aim to determine the specific origin or synthetic route of the agent. This is a crucial aspect of chemical forensics for linking an event to a particular source. Research has demonstrated that position-specific isotope analysis (PSIA) using ²H NMR spectroscopy can be a powerful tool for this purpose.

A study on the source attribution of Soman utilized this technique to analyze the intramolecular isotopic distribution of naturally abundant deuterium (B1214612) (²H) within the pinacolyl moiety of PMPA. The key findings of this research include:

Preservation of Isotopic Fingerprint: The isotopic profile of the pinacolyl group in the precursor, pinacolyl alcohol, remains stable throughout the synthesis process to Soman and its subsequent degradation to PMPA.

Source Differentiation: Different commercial batches of pinacolyl alcohol exhibited unique and distinguishable intramolecular isotopic distributions.

Attribution Capability: By comparing the isotopic fingerprint of the PMPA found in a sample to a library of profiles from various precursor sources, it is possible to attribute the chemical agent to its specific starting materials.

This method provides a robust forensic link between the degradation product found at a scene and the original precursor chemicals used in its manufacture, making PMPA not just an indicator of use, but a molecular fingerprint for attribution.

Ecotoxicological Investigations and Environmental Impact of Pinacolyl Methylphosphonic Acid

Aquatic Ecotoxicity Studies

Research into the aquatic ecotoxicity of PMPA has focused on understanding its potential to cause harm to organisms inhabiting freshwater environments. These studies are crucial for assessing the environmental risk posed by the degradation of Soman (B1219632) in aquatic systems.

Studies utilizing the zebrafish (Danio rerio), a common model organism in ecotoxicology, have demonstrated that PMPA is toxic to aquatic life. nih.govrsc.org Histological examinations of zebrafish exposed to PMPA have revealed chronic toxicity, characterized by tissue injury. rsc.org Specifically, research has been conducted by exposing zebrafish to various concentrations of PMPA over a period of one week to observe the toxic effects. nih.gov These findings underscore that not only Soman but also its degradation product, PMPA, should be considered a significant environmental concern. nih.gov

Exposure to PMPA has been linked to specific adverse health effects in zebrafish. One of the notable effects observed is dyskinesia, a condition characterized by involuntary, erratic, writhing movements of the face, arms, legs, or trunk. nih.gov In addition to motor abnormalities, histopathological examinations have revealed lesions in the tissues of exposed zebrafish. nih.gov These tissue damages are indicative of the chronic toxicity of PMPA and suggest that the bioaccumulation of the compound could be a contributing factor to these pathological changes. nih.gov

Bioaccumulation and Biotransformation in Non-Target Organisms

The potential for PMPA to accumulate in the tissues of aquatic organisms and undergo transformation within their bodies is a critical aspect of its environmental risk profile.

Studies have confirmed the bioaccumulation of PMPA in zebrafish. nih.govrsc.org Following exposure to Soman, which is metabolized into PMPA, the compound has been detected in the whole body of the fish, with notable concentrations in the intestine and liver. nih.govrsc.org For instance, after a one-week exposure to Soman at a concentration of 0.5 μg L−1, the concentration of PMPA in whole zebrafish was measured to be 12.52 ng g−1. nih.gov This accumulation in vital organs such as the liver and intestine suggests that these tissues may be primary sites for the uptake and potential metabolism of the compound. nih.gov While these findings confirm uptake and accumulation, detailed studies on the specific rates of uptake and depuration (elimination) of PMPA in aquatic organisms are not yet available. Future research focusing on the depuration phase and the calculation of a bioconcentration factor (BCF) is needed for a more comprehensive understanding. nih.gov

PMPA Concentration in Zebrafish Tissues After Soman Exposure

| Tissue | PMPA Concentration | Exposure Details |

| Whole Zebrafish | 12.52 ng g⁻¹ | Exposure to 0.5 μg L⁻¹ Soman for 1 week |

| Intestine | Higher accumulation noted | Specific concentration not provided |

| Liver | Higher accumulation noted | Specific concentration not provided |

The metabolic fate of PMPA in aquatic organisms is an area that requires further investigation. Current research suggests that the presence of histopathologic lesions in the liver and intestine of exposed zebrafish may impede the metabolism and excretion of PMPA. nih.gov This indicates that the compound may not be efficiently biotransformed and eliminated, leading to its persistence and accumulation in the organism. nih.gov However, the specific metabolic pathways and the identity of any potential metabolites of PMPA in aquatic biota have not yet been elucidated.

Environmental Risk Assessment Methodologies

A comprehensive environmental risk assessment for a compound like PMPA involves a systematic process to evaluate its potential adverse effects on the environment. While specific risk assessment methodologies tailored to PMPA are not extensively documented, the approach for organophosphorus compounds, in general, provides a framework.

Methodologies for assessing the environmental risk of chemical contaminants, including degradation products of chemical warfare agents, typically involve several key steps:

Hazard Identification: This step involves determining the potential adverse effects of the substance on aquatic organisms. For PMPA, this would include its demonstrated toxicity to zebrafish, leading to dyskinesia and tissue lesions. nih.gov

Exposure Assessment: This involves evaluating the concentration, duration, and frequency of exposure of aquatic organisms to the substance in the environment. This would consider the degradation rate of Soman to PMPA in water and the subsequent persistence of PMPA.

Dose-Response Assessment: This step quantifies the relationship between the dose of the substance and the incidence and severity of adverse effects in exposed populations. For PMPA, this would involve analyzing the concentrations at which toxic effects are observed in organisms like zebrafish.

Risk Characterization: This final step integrates the information from the previous steps to estimate the probability and magnitude of adverse effects occurring in the environment. This could involve using a risk quotient method, which compares the predicted environmental concentration of PMPA to the concentration known to cause no adverse effects.

The finding that PMPA bioaccumulates in fish highlights the importance of including bioaccumulation potential in the environmental risk assessment of Soman and its degradation products. nih.govrsc.org

Interaction with Environmental Matrices and Biogeochemical Cycling

Pinacolyl methylphosphonic acid (PMPA) is the primary hydrolysis product of the nerve agent soman. ornl.gov Its introduction into the environment raises concerns about its persistence, mobility, and ultimate fate. The biogeochemical cycling of PMPA is dictated by its interactions with various environmental compartments, including soil, water, and sediment, and the degradation processes it undergoes.

The transport and fate of organic contaminants like PMPA in the environment are significantly influenced by their sorption to soils and sediments. usgs.gov This interaction not only affects the concentration of the chemical in the water but also its movement and availability for degradation and uptake by organisms. usgs.gov Soils and sediments are composed of mineral and organic matter, both of which can sorb contaminants. usgs.gov Generally, for organic compounds, the soil's organic matter is the primary sorbent through a process of partitioning, while mineral components contribute through surface adsorption. usgs.govmdpi.com The extent of sorption is a critical factor; for instance, increased sorption to soil and sediment reduces the contaminant's concentration in the adjacent water, thereby limiting its transport to other parts of an ecosystem. usgs.gov

Studies on other polar organic acids, such as the herbicide MCPA, have shown an inverse relationship between sorption strength and degradation rates. nih.gov Stronger binding to soil particles corresponds to a slower rate of mineralization, as the compound is less available to microorganisms. nih.gov Given its chemical structure as a phosphonic acid, PMPA's mobility and degradation are likely governed by these fundamental sorption-desorption processes.

Degradation Pathways

The environmental persistence of PMPA is determined by both abiotic and biotic degradation processes.

Abiotic Degradation: Abiotic degradation includes processes like hydrolysis and photolysis. epa.gov PMPA itself is a product of the hydrolysis of soman. ornl.gov It can undergo further, albeit slow, hydrolysis to form methylphosphonic acid (MPA). ornl.gov This subsequent degradation step is an important pathway for the ultimate breakdown of the parent nerve agent in the environment. ornl.gov Other phosphonate-containing compounds have demonstrated abiotic degradation pathways; for example, glyphosate (B1671968) can degrade into aminomethylphosphonic acid (AMPA) in a process catalyzed by the presence of metals. nih.gov This suggests that similar abiotic routes involving environmental catalysts could potentially play a role in the transformation of PMPA.

Biotic Degradation: The role of microorganisms in the degradation of PMPA is a key aspect of its environmental fate. While specific studies on PMPA biodegradation are limited, the breakdown of analogous organophosphorus compounds is well-documented. Various soil microorganisms are known to cleave the carbon-phosphorus (C-P) bond in compounds like methylphosphonic acid, utilizing them as a phosphorus source. researchgate.netresearchgate.net This process, however, can be influenced by environmental conditions. For instance, the degradation of the herbicide MCPA is known to occur under aerobic conditions, but the process is negligible in anaerobic environments, which can lead to its persistence in saturated soils or sediments. ulster.ac.uk It is plausible that PMPA degradation follows a similar pattern, with its rate being highly dependent on the presence of oxygen and specific microbial populations.

Bioaccumulation

A significant concern regarding the environmental impact of chemical contaminants is their potential to accumulate in living organisms. Research has demonstrated that PMPA can bioaccumulate in aquatic life. A study on zebrafish exposed to soman in a water environment showed that PMPA, the degradation product, accumulated in the fish. nih.govrsc.org

After a one-week exposure to soman at a concentration of 0.5 µg L−1, the concentration of PMPA in whole zebrafish samples was found to be 12.52 ng g−1. nih.gov The accumulation was not uniform throughout the organism, with higher concentrations observed in the intestine and liver. nih.govrsc.org This finding was the first report showing that a hydrolyzate of a G-series nerve agent could accumulate in organisms, highlighting the potential environmental risk posed by PMPA long after the parent compound has degraded. nih.govrsc.org

Interactive Data Table: Bioaccumulation of PMPA in Zebrafish

| Exposure Condition | Duration | Measured Concentration in Whole Zebrafish (ng g⁻¹) | Tissue with Higher Accumulation |

| 0.5 µg L⁻¹ Soman | 1 Week | 12.52 | Intestine and Liver |

Computational Design and Engineering of Pmpa Interacting Systems

Rational Design of Protein Receptors for PMPA

Rational design of proteins aims to create novel receptors or enhance the properties of existing enzymes to interact with a target molecule like PMPA. This approach leverages an in-depth understanding of protein structure-function relationships and employs computational modeling to predict beneficial modifications. diva-portal.org For organophosphates, enzymes such as organophosphorus hydrolase (OPH) and phosphotriesterase (PTE) are often used as scaffolds for engineering due to their inherent, albeit often limited, ability to hydrolyze these compounds. nih.govnih.gov

Computational Protein Design Techniques

Computational protein design (CPD) is a multidisciplinary approach that combines principles from chemistry, biology, and computer science to create proteins with new or enhanced functions. researchgate.net The process generally involves selecting a stable protein scaffold, identifying a potential binding pocket, and then using computational algorithms to design an amino acid sequence that will fold into the desired structure and exhibit high affinity for the target ligand. researchgate.net

The design process for a PMPA receptor would typically follow these steps:

Scaffold Selection: An existing protein with a suitable binding pocket, such as adenosine (B11128) deaminase or phosphotriesterase, is chosen as a starting point. nih.govresearchgate.net

Binding Site Design: Computational tools, like the Rosetta software suite, are used to model the interaction between PMPA and the protein's active site. This involves docking the PMPA molecule into the proposed binding site and calculating the binding energy.

Sequence Optimization: The amino acid residues surrounding the docked PMPA molecule are computationally mutated to optimize interactions (e.g., hydrogen bonds, hydrophobic interactions) and stabilize the protein-ligand complex. Algorithms predict which combination of mutations will yield the highest binding affinity.

Experimental Validation: The designed protein variants are then synthesized and experimentally tested to verify their binding affinity and specificity for PMPA. researchgate.net

Binding Specificity and Affinity Modifications

A primary goal in designing PMPA-interacting proteins is to enhance binding specificity and affinity. Wild-type enzymes like the phosphotriesterase from Pseudomonas diminuta often show low catalytic activity against nerve agents and may prefer the less toxic stereoisomer. nih.gov Rational design and directed evolution have been instrumental in overcoming these limitations.

Strategies to modify specificity and affinity include: